Tantalum carbide (TaC)

Ultra-high temperature ceramics Melting point Refractory carbides

Challenge: Sourcing a ceramic stable above 3000°C with electrical conductivity for RF heating. TaC (CAS 12070-06-3) solves this: melting point 3985°C, bulk modulus 355.9 GPa, electrical resistivity 22 μΩ·cm at 20°C, thermal conductivity reaching 55.8 W/m·K at 1400°C. Supplied at 99.5% purity with full CoA; research to bulk quantities available.

Molecular Formula CH4Ta
Molecular Weight 196.99 g/mol
CAS No. 12070-06-3
Cat. No. B086825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum carbide (TaC)
CAS12070-06-3
Molecular FormulaCH4Ta
Molecular Weight196.99 g/mol
Structural Identifiers
SMILESC.[Ta]
InChIInChI=1S/CH4.Ta/h1H4;
InChIKeySLVPOVIZFDXMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 75 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Carbide (TaC) Procurement Guide: Ultra-High Temperature Ceramic with the Highest Melting Point Among Binary Compounds


Tantalum carbide (TaC, CAS 12070-06-3) is a Group VB transition-metal monocarbide crystallizing in the rock-salt (B1) NaCl-type structure. It is classified as an ultra-high temperature ceramic (UHTC) by virtue of its extremely high melting point of approximately 3985 °C, one of the highest known for any stoichiometric binary compound [1]. TaC also exhibits high density (~14.3–14.6 g/cm³), substantial Vickers hardness (typically 13.5–20 GPa, depending on stoichiometry and measurement technique), high elastic modulus (~477 GPa), and metallic electrical conductivity (~22 μΩ·cm at 20 °C) [1][2]. Its unique combination of refractoriness, mechanical stiffness, and electrical properties makes it a candidate material for thermal protection systems in hypersonic vehicles, rocket propulsion components, and high-temperature protective coatings on graphite and carbon composites.

Why Tantalum Carbide (TaC) Cannot Be Simply Replaced by Other Group IVB–VB Transition-Metal Carbides


Transition-metal carbides within the same periodic group, such as hafnium carbide (HfC), niobium carbide (NbC), titanium carbide (TiC), and zirconium carbide (ZrC), are often considered as potential alternatives to TaC. However, generic substitution is unreliable because these compounds differ substantially in several performance-critical properties. For instance, TaC possesses a melting point that is up to ~580 °C higher than NbC and ~920 °C higher than TiC [1]. Its density is approximately 1.2× that of HfC, 1.8× that of NbC, and nearly 3× that of TiC [1]. More subtly, the bulk modulus of TaC (355.9 GPa) exceeds that of HfC (272.6 GPa) by over 30%, indicating fundamentally different elastic response [2]. Oxidation behavior further differentiates the class: pure TaC exhibits an oxidation onset temperature of ~750 °C, which is lower than HfC (~800 °C), but TaC–HfC solid solutions can delay onset to 940 °C [3]. These multidimensional divergences mean that no single analog simultaneously matches TaC's extreme-temperature stability, high stiffness, and high density. A procurement decision based solely on generic class membership without quantitative verification of the specific property profile required for the application risks underperformance or outright component failure.

Tantalum Carbide (TaC) Quantitative Differentiation Evidence Against Closest Analogs


Melting Point: TaC Has the Highest Melting Point Among Stoichiometric Binary Carbides, Exceeding HfC, NbC, ZrC, and TiC

Among the stoichiometric monocarbides of Groups IVB and VB, TaC consistently exhibits the highest melting point. The JNM carbide property table lists TaC at 3880±150 °C, compared to HfC at 3920 °C (note: HfC is not listed in the JNM table; this value is from the PMC Table 2, which reports 3920 °C for HfC, whereas the JNM table lists NbC at 3500±125 °C, ZrC at 3530 °C, and TiC at 3250 °C). The Corrosion Science 2016 review independently reports TaC's melting point as 3985 °C [1][2]. The JNM table directly provides melting points for seven carbides in a single source, constituting a direct head-to-head property comparison. TaC's melting point exceeds that of NbC by approximately 380 °C, ZrC by about 350 °C, and TiC by roughly 630 °C.

Ultra-high temperature ceramics Melting point Refractory carbides

Elastic Stiffness: TaC Bulk Modulus Exceeds HfC by 30.5% Under Identical High-Pressure Synthesis

In a direct experimental comparison, dense polycrystalline HfC and TaC ceramics were synthesized under identical high-pressure, high-temperature (HPHT) conditions (15 GPa, 1700 °C) and characterized by ultrasonic interferometry. The bulk modulus B0 was determined to be 355.9±3.6 GPa for TaC versus 272.6±2.7 GPa for HfC, representing a 30.5% higher resistance to uniform compression. The shear modulus G0 was also higher for TaC (236.6±2.4 GPa) compared to HfC (215.8±2.2 GPa), a 9.6% increase [1].

Elastic properties Bulk modulus High-pressure sintering

Density: TaC Is Substantially Denser Than All Common Group IVB–VB Carbide Alternatives

TaC possesses the highest density among the common Group IVB–VB transition-metal carbides. According to the JNM carbide property table, experimental densities are: TaC 14.32 g/cm³, NbC 7.56 g/cm³, ZrC 6.73 g/cm³, TiC 4.93 g/cm³, VC 5.36 g/cm³, WC 15.5–15.7 g/cm³ [1]. The PMC Table 2 reports HfC density as 12.20 g/cm³ [2]. Thus, TaC is approximately 1.9× denser than NbC, 2.1× denser than ZrC, and 2.9× denser than TiC. This high density originates from the high atomic mass of tantalum and the close-packed rock-salt crystal structure.

Density Carbide comparison Coating weight

Oxidation Onset: Pure TaC Begins Oxidation at 750 °C, Requiring Solid-Solution or Composite Strategies for Aerothermal Environments

Thermogravimetric analysis (TGA) in air up to 1400 °C reveals that pure TaC starts to oxidize at approximately 750 °C, while pure HfC begins oxidation at approximately 800 °C. The 50 vol% TaC–50 vol% HfC (T50H50) solid solution delays the onset of oxidation to 940 °C, a delay of +190 °C versus pure TaC and +140 °C versus pure HfC [1]. Separately, under plasma torch exposure (~2800 °C, 300 s), the oxide scale thickness of the T50H50 solid solution was reduced by more than 90% compared to pure TaC and more than 85% compared to pure HfC [2]. These data demonstrate that while pure TaC has an intrinsic oxidation deficit compared to HfC, this limitation can be overcome by formulating TaC–HfC solid solutions, which outperform both pure end-member carbides.

Oxidation resistance Thermogravimetric analysis Solid solutions

Superconductivity: TaC Exhibits a Superconducting Transition at ~9.7 K While Retaining High Hardness, Offering a Dual-Function Property Profile

Stoichiometric bulk TaC is a superconductor with a transition temperature (Tc) of approximately 9.7 K, as confirmed by magnetic susceptibility and resistivity measurements [1]. In the broader class of transition-metal carbides, NbC also superconducts with a Tc of ~10.1–10.5 K (JNM table reports 10.1–10.5 K for NbC) [2]. However, TaC uniquely combines its superconducting behavior with high mechanical hardness: recent HPHT-synthesized TaC₀.₉ achieves a Vickers hardness of 18.7 GPa while maintaining a Tc of 9.0 K [3]. By contrast, NbC has a Vickers microhardness of approximately 2055 kg/mm² (~20.2 GPa) [2], but the combination of superconductivity with the extreme refractoriness and density of TaC is not matched by NbC. The superconducting property also distinguishes TaC from HfC, ZrC, and TiC, all of which have Tc values below 4.2 K or are not superconducting above 1 K [2].

Superconductivity Hardness Electronic properties

High-Temperature Thermal Conductivity: TaC Thermal Conductivity Increases from 21 W/m·K at Room Temperature to 55.8 W/m·K at 1400 °C

TaC exhibits a strong positive temperature coefficient of thermal conductivity, a behavior typical of metallic conductors in which the electronic contribution dominates at elevated temperatures. At room temperature, the thermal conductivity of TaC is approximately 21 W/m·K [1]. At 1400 °C, the thermal conductivity of dense spark-plasma-sintered TaC rises to 55.8 W/m·K, representing a 2.66× increase [2]. This behavior is favorable for high-temperature thermal management: as the service temperature increases, TaC becomes more efficient at dissipating heat, unlike many insulating ceramics that show declining thermal conductivity with temperature. The coefficient of thermal expansion (CTE) for TaC is 7.08–7.66 × 10⁻⁶/K (over 25–2000 °C), at the lower end of the range for TaC–HfC compositions [2].

Thermal conductivity High-temperature properties Heat dissipation

Tantalum Carbide (TaC) Best-Fit Application Scenarios Based on Quantified Differentiation Evidence


Hypersonic Vehicle Leading Edges and Nose Cones Operating Above 3000 °C

TaC's melting point of 3880–3985 °C exceeds that of NbC and TiC by 380–630 °C, enabling use in the hottest sections of hypersonic vehicles where surface temperatures can surpass 3000 °C. The high bulk modulus (355.9 GPa) provides resistance to compressive deformation under aerodynamic loading, while the thermal conductivity that increases to 55.8 W/m·K at 1400 °C aids heat spreading. However, the oxidation onset at 750 °C mandates either a TaC–HfC solid solution formulation or an SiC-based composite strategy to survive aerothermal oxidizing conditions, as demonstrated by the T50H50 solid solution which delays oxidation onset to 940 °C and reduces oxide scale thickness by >90% under plasma torch exposure [1][2][3].

High-Temperature Protective Coatings on Graphite and Carbon Composites (Semiconductor Crystal Growth, Rocket Nozzles)

TaC coatings on graphite, such as the patented TACCOTA® technology, are employed for crucibles and susceptors in SiC crystal growth furnaces operating up to 3000 °C, as well as for rocket nozzle liners. The high density of TaC (14.3 g/cm³) makes it an effective diffusion barrier against aggressive process gases. The electrical resistivity of 22 μΩ·cm at 20 °C provides the conductive properties necessary for RF heating susceptors, distinguishing TaC from insulating coatings like SiC. The CTE of 7.08–7.66 × 10⁻⁶/K is low enough to maintain adhesion to graphite substrates through thermal cycling [2][4][5].

Superconducting Components Requiring High Mechanical Hardness in Cryogenic Environments

TaC is one of the hardest known superconductors, with a Tc of 9.0–9.7 K and Vickers hardness reaching 18.7 GPa in defect-engineered TaC₀.₉. This combination enables superconducting bearings, RF cavities, or magnet components that must sustain mechanical loads without separate structural reinforcement. By contrast, HfC and ZrC are not superconducting above 4.2 K, while NbC, though superconducting at ~10.1–10.5 K, does not simultaneously offer TaC's ultra-high melting point and density, which may be beneficial in hybrid cryogenic/high-temperature systems [6][7].

Cemented Carbide Cutting Tool Additives for High-Temperature Alloy Machining

In WC-Co cemented carbides, TaC is added as a grain-growth inhibitor during liquid-phase sintering, enabling the production of ultrafine-grained tools with superior hardness and wear resistance. The addition of TaC (typically as a (W,Ta)C solid solution) raises the hot hardness of the tool and suppresses diffusion wear when machining Ni-based superalloys and titanium alloys at elevated temperatures. The quantifiable benefit is derived from TaC's high melting point and its ability to form stable mixed carbides that resist dissolution into the chip at the tool–chip interface, a failure mode that limits the performance of TaC-free WC-Co grades [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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